molecular formula C16H12O2S B5407213 (2Z)-2-[(3-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE

(2Z)-2-[(3-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE

Cat. No.: B5407213
M. Wt: 268.3 g/mol
InChI Key: SIXRCGJORZWPIV-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-[(3-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is a complex organic compound with a unique structure that includes a methoxyphenyl group and a dihydrobenzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves the condensation of 3-methoxybenzaldehyde with 2,3-dihydro-1-benzothiophen-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2Z)-2-[(3-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-[(3-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE: An isomer with a different configuration around the double bond.

    2-[(3-METHOXYPHENYL)METHYLIDENE]-1-BENZOTHIOPHEN-3-ONE: Lacks the dihydro component.

    3-METHOXYBENZALDEHYDE: A precursor in the synthesis of the target compound.

Uniqueness

(2Z)-2-[(3-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2Z)-2-[(3-methoxyphenyl)methylidene]-1-benzothiophen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2S/c1-18-12-6-4-5-11(9-12)10-15-16(17)13-7-2-3-8-14(13)19-15/h2-10H,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXRCGJORZWPIV-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)C3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)C3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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